PARP-1 Inhibitory Potency: 100-Fold Improvement Over Unsubstituted Parent Scaffold
2-Bromo-6(5H)-phenanthridinone inhibits human recombinant PARP-1 with an IC₅₀ of 100 nM [1]. In contrast, the unsubstituted parent compound, 6(5H)-phenanthridinone, demonstrates an EC₅₀ of 10.2 µM against the same enzyme in a comparable yeast expression system . This represents an approximately 100-fold enhancement in target engagement at the molecular level.
| Evidence Dimension | PARP-1 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | 6(5H)-phenanthridinone; EC₅₀ = 10.2 µM |
| Quantified Difference | Approximately 100-fold increase in potency |
| Conditions | Target compound: Human recombinant PARP-1, 1 hr ELISA (BindingDB). Comparator: Yeast cells expressing human PARP-1 (Bertin Bioreagent). |
Why This Matters
This potency differential directly impacts assay design, requiring substantially lower concentrations to achieve effective PARP-1 inhibition and reducing potential off-target effects associated with high micromolar compound exposure.
- [1] BindingDB. BDBM50018753 CHEMBL3291324. IC50: 100 nM. Inhibition of human recombinant PARP-1. 2024. View Source
